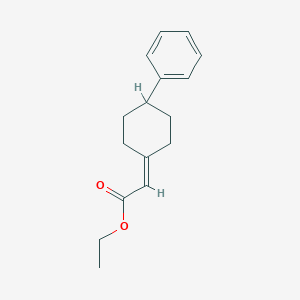

Ethyl 2-(4-phenylcyclohexylidene)acetate

Übersicht

Beschreibung

Ethyl 2-(4-phenylcyclohexylidene)acetate is a chemical compound with the molecular formula C16H20O2 . It is also known as Acetic acid, 2-(4-phenylcyclohexylidene)-, ethyl ester .

Synthesis Analysis

The synthesis of Ethyl 2-(4-phenylcyclohexylidene)acetate might involve the reaction of diethoxyphosphoryl-acetic acid ethyl ester with sodium t-butanolate in tetrahydrofuran, followed by the addition of 1-phenyl-4-cyclohexanone .Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-phenylcyclohexylidene)acetate consists of 16 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . The average mass is 244.329 Da and the monoisotopic mass is 244.146332 Da .Physical And Chemical Properties Analysis

Ethyl 2-(4-phenylcyclohexylidene)acetate is a solid at room temperature . It has a molecular weight of 244.33 g/mol .Wissenschaftliche Forschungsanwendungen

Synthesis Pathways and Intermediates

The synthesis of compounds related to Ethyl 2-(4-phenylcyclohexylidene)acetate involves complex chemical reactions and intermediates. For instance, the synthesis of 4-phenyl-2-butanone, a related compound, includes various stages such as the synthesis of ethyl ethanate and ethyl acetoacetate, followed by Claisen's condensation and substitution reactions to obtain the final product (Jiangli Zhang, 2005). Additionally, Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate has been synthesized from related compounds, characterized by various spectroscopic techniques, and its crystal structure was analyzed in detail (M. Sapnakumari et al., 2014).

Molecular Binding and Structural Analysis

A thorough understanding of the binding characteristics of related compounds is vital for comprehending their pharmacokinetic mechanisms. For instance, the binding of thiosemicarbazone derivatives to human serum albumin (HSA) was investigated, shedding light on the binding kinetics, structural changes induced in HSA, and the stabilization of this interaction through hydrophobic interactions and hydrogen bonding (S. Karthikeyan et al., 2016). Moreover, the crystal structure of related compounds such as ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate has been determined, providing insights into the molecular arrangement and potential applications in synthesis pathways (Sunyoung Choi & Sung‐Gon Kim, 2017).

Applications in Chemical Synthesis and Analysis

Synthesis of Biologically Active Compounds

The related chemical entities and intermediates have been utilized in the synthesis of biologically active compounds. For instance, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate has been used in the Lossen rearrangement, paving the way for the synthesis of ureas and hydroxamic acids from carboxylic acids, with applications in drug development (Kishore Thalluri et al., 2014).

Green Chemistry and Catalytic Processes

In the realm of green chemistry, related compounds have been explored for sustainable chemical synthesis. For example, the discovery-based experiment in green Suzuki coupling reactions using ethyl (4-phenylphenyl)acetate highlights the importance of environmentally friendly and cost-effective synthetic methods in the pharmaceutical industry (N. Costa et al., 2012).

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 2-(4-phenylcyclohexylidene)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O2/c1-2-18-16(17)12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-7,12,15H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESXGYQEFGRNJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CCC(CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70472917 | |

| Record name | Ethyl 2-(4-phenylcyclohexylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

115880-04-1 | |

| Record name | Ethyl 2-(4-phenylcyclohexylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

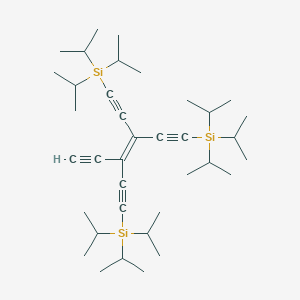

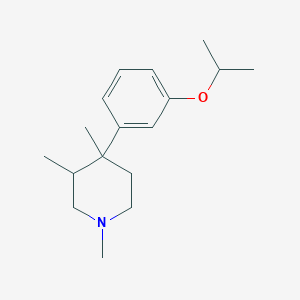

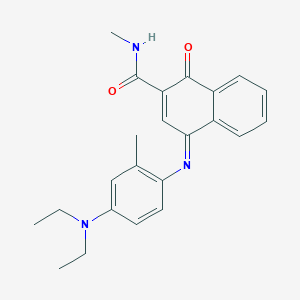

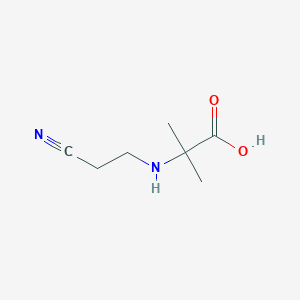

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.